An In-Depth Technical Guide to 1-[(4-Nitrophenyl)methyl]-DL-proline
An In-Depth Technical Guide to 1-[(4-Nitrophenyl)methyl]-DL-proline
This guide provides a comprehensive technical overview of 1-[(4-Nitrophenyl)methyl]-DL-proline, a specialized proline derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's identifiers, physicochemical properties, a well-grounded synthesis protocol, potential applications, and essential safety information. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a blend of theoretical knowledge and practical insights.
Core Compound Identification and Properties
1-[(4-Nitrophenyl)methyl]-DL-proline is a non-natural, modified amino acid. The introduction of a 4-nitrobenzyl group to the nitrogen atom of the proline ring significantly alters its electronic and steric properties compared to the parent amino acid, DL-proline. This modification opens avenues for its use as a unique building block in medicinal chemistry and peptide synthesis.
Chemical Identifiers
A precise identification of a chemical compound is fundamental for research and regulatory purposes. The key identifiers for 1-[(4-Nitrophenyl)methyl]-DL-proline are summarized below.
| Identifier | Value | Source |
| CAS Number | 1133437-55-4 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| MDL Number | MFCD08443223 | [1] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and bioavailability. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on related compounds.
| Property | Value/Information | Rationale/Source |
| Appearance | Likely a solid at room temperature. | Based on the high melting points of similar amino acid derivatives. |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents. | The non-polar 4-nitrobenzyl group reduces aqueous solubility, while the carboxylic acid and proline ring provide some polarity. |
| Melting Point | Not specified in available literature. | N/A |
| Boiling Point | Not specified in available literature. | N/A |
| Density | Not specified in available literature. | N/A |
Synthesis Protocol: N-Alkylation of DL-Proline
The synthesis of 1-[(4-Nitrophenyl)methyl]-DL-proline can be logically achieved through the N-alkylation of the parent amino acid, DL-proline, with a suitable 4-nitrobenzyl electrophile. This approach is a standard and well-established method for the preparation of N-substituted amino acids. The following protocol is a detailed, step-by-step methodology derived from general principles of N-alkylation of amino acids and synthetic routes for analogous compounds.[2]
Causality Behind Experimental Choices
The choice of reagents and conditions is critical for a successful synthesis. Here, 4-nitrobenzyl bromide is selected as the alkylating agent due to the good leaving group ability of the bromide ion, facilitating the nucleophilic attack by the secondary amine of proline. The use of a base is essential to deprotonate the proline's carboxylic acid and secondary amine, thereby increasing the nucleophilicity of the nitrogen for the alkylation reaction. A polar aprotic solvent like dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism. The workup procedure is designed to isolate the product by precipitating it from an acidic aqueous solution, which protonates the carboxylic acid, reducing its solubility in water.
Detailed Experimental Workflow
Caption: A logical workflow for the synthesis of 1-[(4-Nitrophenyl)methyl]-DL-proline.
Step-by-Step Methodology:
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Dissolution of DL-Proline: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-proline (1 equivalent) and a suitable base such as sodium carbonate (2.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add 4-nitrobenzyl bromide (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Precipitation: Acidify the aqueous solution with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any inorganic salts and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Drying: Dry the purified product under vacuum to yield 1-[(4-Nitrophenyl)methyl]-DL-proline.
Self-Validating System for Protocol Trustworthiness
To ensure the identity and purity of the synthesized compound, a series of analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule by showing the characteristic signals for the proline ring, the 4-nitrobenzyl group, and the carboxylic acid proton.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Applications in Research and Drug Development
While specific applications for 1-[(4-Nitrophenyl)methyl]-DL-proline are not extensively documented in peer-reviewed literature, its structure suggests several potential uses, particularly as a building block in medicinal chemistry and peptide science.
Building Block for Peptide Synthesis
Proline and its derivatives are crucial in shaping the secondary structure of peptides and proteins.[5] The conformational rigidity of the proline ring can be exploited to design peptides with specific folds. The N-4-nitrobenzyl group in this compound can serve several purposes:
-
Steric Influence: The bulky nitrobenzyl group can influence the cis/trans isomerization of the peptide bond involving the proline nitrogen, thereby affecting the overall peptide conformation.
-
Electronic Effects: The electron-withdrawing nitro group can modulate the electronic properties of the proline residue.
-
Synthetic Handle: The nitro group can be chemically modified, for example, reduced to an amine, which can then be used for further derivatization or conjugation.
Potential in Drug Design
The incorporation of non-natural amino acids like 1-[(4-Nitrophenyl)methyl]-DL-proline into drug candidates is a common strategy to enhance their pharmacological properties. A study on related N-(4'-nitrophenyl)-l-prolinamides demonstrated significant in vitro anticancer activity against several human carcinoma cell lines.[6] This suggests that the N-(4-nitrophenyl)proline scaffold could be a valuable pharmacophore in the development of new therapeutic agents. The free carboxylic acid of 1-[(4-Nitrophenyl)methyl]-DL-proline allows for its straightforward incorporation into larger molecules through amide bond formation.
Safety and Handling
As a laboratory chemical, 1-[(4-Nitrophenyl)methyl]-DL-proline should be handled with appropriate safety precautions.
Hazard Identification
Based on available safety data for similar compounds, the following hazards are anticipated:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-[(4-Nitrophenyl)methyl]-DL-proline is a valuable synthetic building block with potential applications in the fields of peptide chemistry and drug discovery. Its synthesis via N-alkylation of DL-proline is a feasible and scalable process. The presence of the 4-nitrobenzyl group imparts unique steric and electronic properties, making it an attractive scaffold for the design of novel bioactive molecules. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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Osinubi, A. D., Izunobi, J. U., Bao, X., Familoni, O. B., & Izunobi, J. U. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]
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Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3138–3148. [Link]
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El-Gamel, N. E. A., El-Ghamry, H. A., & Gabr, I. M. K. (2022). Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. Molecules, 27(24), 8783. [Link]
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Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. Retrieved from [Link]
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Pavlov, M. Y., Watts, R. E., Tan, Z., Cornish, V. W., & Ehrenberg, M. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50–55. [Link]
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Cheng, W., Wang, S., Yang, Z., Tian, X., & Hu, Y. (2019). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as novel EGFR inhibitors with selective cytotoxicity in tumor hypoxia. Drug Design, Development and Therapy, 13, 3019–3033. [Link]
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Shi, F., et al. (2013). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters, 15(7), 1484-1487. [Link]
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